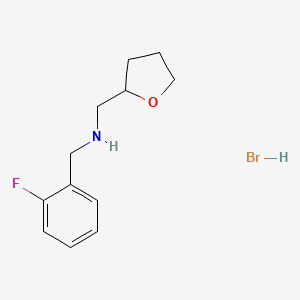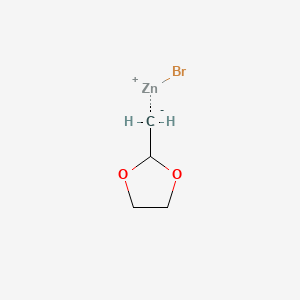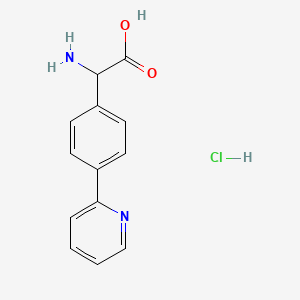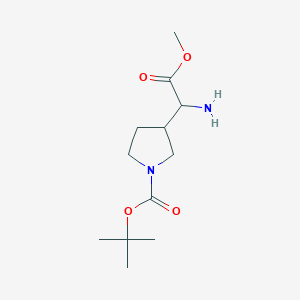
1-Benzoyl-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Benzoyl-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new 5-oxopyrrolidine-3-carboxylic acid derivatives from the reaction of 2- (5- ((5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C12H13NO3/c14-11 (9-4-2-1-3-5-9)13-7-6-10 (8-13)12 (15)16/h1-5,10H,6-8H2, (H,15,16) . The compound has a topological polar surface area of 57.6 Ų and a complexity of 284 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 219.08954328 g/mol .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-Benzoyl-pyrrolidine-3-carboxylic acid, are of significant interest due to their role as microbial inhibitors in biotechnological processes. The review by Jarboe et al. (2013) focuses on the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, used in the fermentative production of biorenewable chemicals. These acids, often used as food preservatives, inhibit microbial growth at concentrations lower than desired yields and titer. The study explores metabolic engineering strategies to enhance microbial robustness against such inhibitors, highlighting the effects on cell membrane integrity and the internal pH of microbes (Jarboe, Royce, & Liu, 2013).
Pyrrolidine as a Versatile Scaffold in Drug Discovery
Pyrrolidine, a core structural component of this compound, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. Li Petri et al. (2021) review the significance of the pyrrolidine ring, emphasizing its sp^3-hybridization, which facilitates efficient pharmacophore space exploration, contributes to stereochemistry, and increases three-dimensional coverage due to non-planarity. This review discusses bioactive molecules with pyrrolidine derivatives, demonstrating their target selectivity and potential in creating novel compounds with diverse biological profiles (Li Petri et al., 2021).
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Exploring compounds structurally related to this compound, Raut et al. (2020) focus on the synthesis of benzofused thiazole derivatives for potential antioxidant and anti-inflammatory applications. This study illustrates the cyclocondensation reaction involving carboxylic acid and 2-aminothiophenol in POCl3, leading to the creation of benzofused thiazole derivatives. The compounds exhibit significant anti-inflammatory and antioxidant activities, underscoring the therapeutic potential of benzofused thiazoles as alternative agents for anti-inflammatory and antioxidant purposes (Raut et al., 2020).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions, akin to compounds similar to this compound, is explored by Djas and Henczka (2018) through organic solvents and supercritical fluids. This review contrasts the extraction efficiencies of various carboxylic acids using 1-octanol and supercritical CO2, recommending supercritical CO2 for its environmental benefits and efficiency. The study emphasizes the effectiveness of supercritical reactive extraction as a competitive method for separating carboxylic acids from aqueous solutions, providing a sustainable alternative to traditional separation methods (Djas & Henczka, 2018).
Mecanismo De Acción
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzoylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-5,10H,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZAZFRGJPWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284847 | |
| Record name | 1-Benzoyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113558-92-2 | |
| Record name | 1-Benzoyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzoylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)
![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)



![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)





![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)
![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083091.png)
